molecular formula C17H16N4O B5418463 N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5418463
M. Wt: 292.33 g/mol
InChI Key: XQKZUOFLGFZJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

DMPT has been found to have a wide range of potential applications in scientific research. One area of research where DMPT has been extensively studied is in the field of aquaculture. DMPT has been shown to be an effective feed attractant for fish and shrimp, leading to increased feed intake and growth rates. DMPT has also been studied for its potential use as a stress-reducing agent in aquaculture, as it has been shown to reduce cortisol levels in fish and shrimp.
DMPT has also been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. DMPT has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of DMPT is not fully understood. However, it is believed to act as a pheromone mimic, stimulating the olfactory receptors in fish and shrimp and leading to increased feed intake. DMPT has also been shown to modulate the expression of genes involved in the stress response in fish and shrimp.
Biochemical and Physiological Effects
DMPT has been shown to have a range of biochemical and physiological effects. In fish and shrimp, DMPT has been shown to increase feed intake and growth rates, reduce cortisol levels, and modulate the expression of stress-related genes. In vitro studies have also shown that DMPT has anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using DMPT in lab experiments is its high purity level, which ensures that the results obtained are accurate and reproducible. DMPT is also relatively easy to synthesize and is readily available. One limitation of using DMPT in lab experiments is that it is a relatively new compound, and its long-term effects on fish and shrimp are not fully understood.

Future Directions

There are several potential future directions for research on DMPT. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of these diseases. Another area of research could be to investigate its potential use as a stress-reducing agent in other species, such as poultry and livestock. Additionally, more research could be done to investigate the long-term effects of DMPT on fish and shrimp and its potential impact on the environment.

Synthesis Methods

DMPT can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dimethylaniline with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMPT as a white crystalline powder with a high purity level.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-3-4-13(2)16(9-12)20-17(22)14-5-7-15(8-6-14)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZUOFLGFZJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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